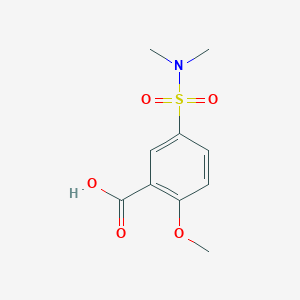

5-(Dimethylsulfamoyl)-2-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Dimethylsulfamoyl)-2-methoxybenzoic acid (MMSB) is a synthetic compound used in various scientific research applications. It is a derivative of benzoic acid and has a dimethyl sulfamoyl group attached to the 5th carbon atom. MMSB has a wide range of biological and physiological effects, which makes it a valuable tool for scientific research.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

5-(Dimethylsulfamoyl)-2-methoxybenzoic acid is used in the synthesis of complex molecules, such as zinc phthalocyanine derivatives, which exhibit high singlet oxygen quantum yields. These derivatives are significant in photodynamic therapy for cancer treatment due to their effective Type II mechanisms, which involve generating singlet oxygen to kill cancer cells. The study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, showcasing the potential of 5-(Dimethylsulfamoyl)-2-methoxybenzoic acid in contributing to advanced therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Biomedical Applications

Unnatural amino acids, which mimic the functionality of peptide strands, have been synthesized using derivatives related to 5-(Dimethylsulfamoyl)-2-methoxybenzoic acid. These amino acids are pivotal in studying protein interactions and structure by incorporating them into peptides, thereby offering insights into hydrogen bonding and beta-sheet formation. The work by Nowick et al. (2000) demonstrates how these synthesized amino acids can form hydrogen-bonded dimers resembling beta-sheets, essential for understanding protein folding and design (Nowick et al., 2000).

Environmental Science and Biodegradation

5-(Dimethylsulfamoyl)-2-methoxybenzoic acid plays a role in environmental science, particularly in studies related to the biodegradation of aromatic compounds. Research by Donnelly and Dagley (1980) on the metabolism of methoxylated benzoic acids by Pseudomonas putida elucidates the microbial degradation pathways of such compounds, which is crucial for understanding pollutant breakdown and environmental detoxification processes (Donnelly & Dagley, 1980).

Mecanismo De Acción

Target of Action

It is structurally related to mesalazine, also known as 5-aminosalicylic acid (5-asa), which is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis .

Mode of Action

Its structural relative, mesalazine, is known to have anti-inflammatory properties and is active in inflammatory bowel disease .

Biochemical Pathways

Mesalazine, a structurally related compound, is known to have anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties .

Pharmacokinetics

Mesalazine is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to n-acetyl-5-aminosalicylic acid (n-ac-5-asa) principally by nat-1 .

Result of Action

Mesalazine, a structurally related compound, is known to decrease inflammatory activity and potentially reduce the risk of colorectal cancer in conditions like ulcerative colitis .

Action Environment

It’s worth noting that the effectiveness of structurally related compounds like mesalazine can be influenced by factors such as the stability of the pharmaceutical agent .

Propiedades

IUPAC Name |

5-(dimethylsulfamoyl)-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-11(2)17(14,15)7-4-5-9(16-3)8(6-7)10(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMBACRULXCTRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylsulfamoyl)-2-methoxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2565342.png)

![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)

![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)

![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)

![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)

![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)

![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2565359.png)

![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)